Methyl 2-amino-3-(methylamino)benzoate
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Overview
Description
Methyl 2-amino-3-(methylamino)benzoate is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid and is characterized by the presence of both amino and methylamino groups on the benzene ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-(methylamino)benzoate can be synthesized through the methylation of 2-amino-3-methylbenzoic acid. The process involves the reaction of 2-amino-3-methylbenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-amino-3-(methylamino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-methylbenzoate
- Methyl 3-amino-2-methylbenzoate
- Methyl 2-(methylamino)benzoate
Uniqueness
Methyl 2-amino-3-(methylamino)benzoate is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
methyl 2-amino-3-(methylamino)benzoate |
InChI |
InChI=1S/C9H12N2O2/c1-11-7-5-3-4-6(8(7)10)9(12)13-2/h3-5,11H,10H2,1-2H3 |
InChI Key |
BQUXVNCXBVHOJE-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC(=C1N)C(=O)OC |
Origin of Product |
United States |
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